4,4'-Sulfinyldianiline
Overview
Description
4,4’-Sulfinyldianiline, also known as 4,4’-Sulfinylbisbenzeneamine, is an organic compound with the molecular formula C12H12N2OS. It is characterized by the presence of two aniline groups connected via a sulfinyl linkage. This compound is notable for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4,4’-Sulfinyldianiline can be synthesized through the oxidation of 4,4’-diaminodiphenyl sulfide. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to achieve the desired sulfinyl linkage .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Sulfinyldianiline may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
Chemical Reactions Analysis
Types of Reactions: 4,4’-Sulfinyldianiline undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfinyl group to a sulfonyl group.
Reduction: The sulfinyl group can be reduced back to a sulfide.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: 4,4’-Sulfonylbisbenzeneamine.
Reduction: 4,4’-Diaminodiphenyl sulfide.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4,4’-Sulfinyldianiline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, polymers, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the synthesis of pharmaceuticals with sulfinyl functional groups.
Industry: Utilized in the production of high-performance materials and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 4,4’-Sulfinyldianiline involves its interaction with molecular targets through its sulfinyl and aniline groups. These interactions can lead to various biological effects, such as enzyme inhibition or activation, depending on the specific target and pathway involved. The compound’s ability to undergo oxidation and reduction also plays a role in its biological activity .
Comparison with Similar Compounds
4,4’-Diaminodiphenyl sulfide: Similar structure but with a sulfide linkage instead of a sulfinyl group.
4,4’-Sulfonylbisbenzeneamine: Contains a sulfonyl group instead of a sulfinyl group.
4,4’-Diaminodiphenyl sulfone: Known for its use in the treatment of leprosy and other medical conditions.
Uniqueness: 4,4’-Sulfinyldianiline is unique due to its sulfinyl linkage, which imparts distinct chemical and biological properties. This linkage allows for specific interactions and reactions that are not possible with sulfide or sulfone analogs, making it valuable in various applications .
Properties
IUPAC Name |
4-(4-aminophenyl)sulfinylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITHMOYLTXMLRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50152285 | |
Record name | 4,4'-Sulfinyldianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119-59-5 | |
Record name | 4,4′-Diaminodiphenyl sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-59-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4'-Sulfinyldianiline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119595 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Medapsol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6090 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,4'-Sulfinyldianiline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50152285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-SULFINYLDIANILINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4I647535GW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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